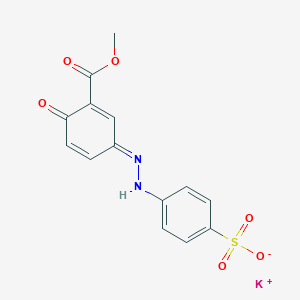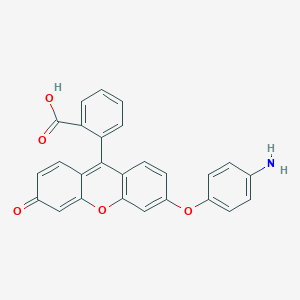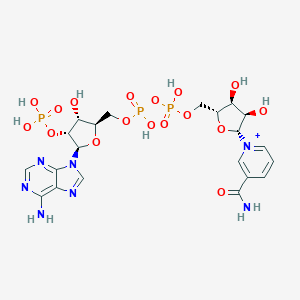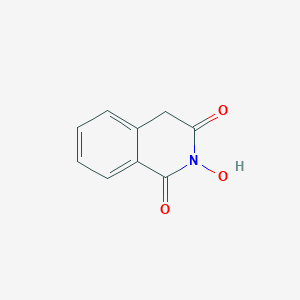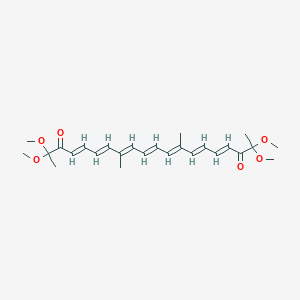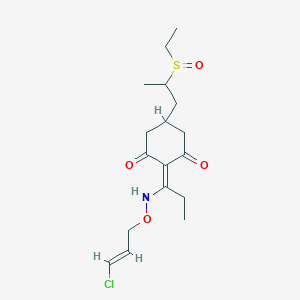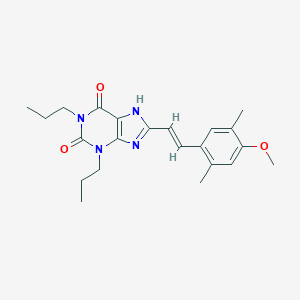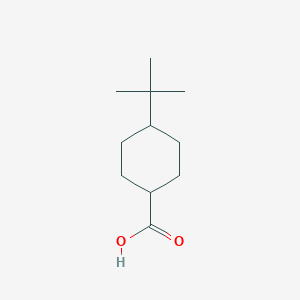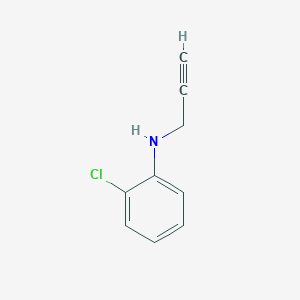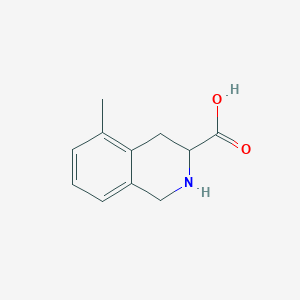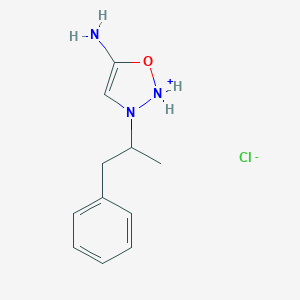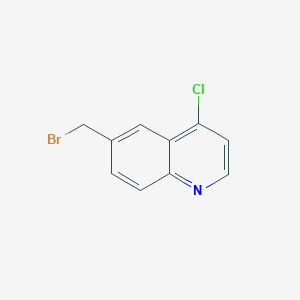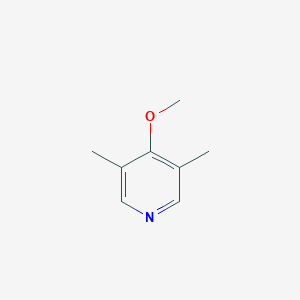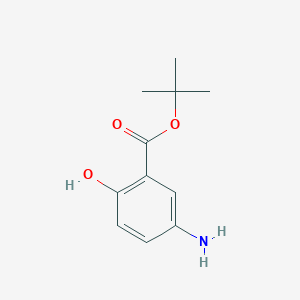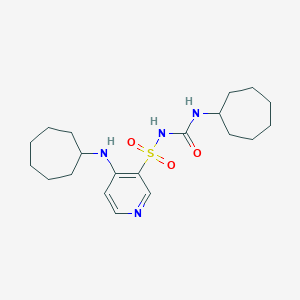
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea
Descripción general
Descripción
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. CHIR-99021 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
CHIR-99021 acts as a selective inhibitor of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea, which regulates various cellular processes by phosphorylating its substrates. N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea has two isoforms, N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)ureaα and N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)ureaβ, which have overlapping and distinct functions. CHIR-99021 inhibits both isoforms of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea by binding to the ATP-binding site, thereby preventing the phosphorylation of its substrates. The inhibition of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea by CHIR-99021 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
CHIR-99021 has various biochemical and physiological effects, including the inhibition of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea activity, the activation of the Wnt/β-catenin pathway, the induction of cell cycle arrest and apoptosis, the promotion of insulin sensitivity and β-cell proliferation, and the protection against neurotoxicity. These effects have been extensively studied in various in vitro and in vivo models, demonstrating the potential therapeutic applications of CHIR-99021 in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CHIR-99021 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also commercially available, making it easily accessible for researchers. However, CHIR-99021 has some limitations, including its relatively high cost, which may limit its use in large-scale experiments. Additionally, CHIR-99021 may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
For research will provide valuable insights into the potential therapeutic applications of CHIR-99021 and its underlying mechanisms of action.
Aplicaciones Científicas De Investigación
CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CHIR-99021 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, CHIR-99021 has been shown to improve glucose homeostasis by increasing insulin sensitivity and promoting β-cell proliferation. In neurodegenerative disorders, CHIR-99021 has been shown to promote neuronal differentiation and protect against neurotoxicity.
Propiedades
Número CAS |
143214-66-8 |
|---|---|
Nombre del producto |
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea |
Fórmula molecular |
C20H32N4O3S |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C20H32N4O3S/c25-20(23-17-11-7-3-4-8-12-17)24-28(26,27)19-15-21-14-13-18(19)22-16-9-5-1-2-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,25) |
Clave InChI |
DWUSHNAJJBZDFT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
SMILES canónico |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
Otros números CAS |
143214-66-8 |
Sinónimos |
BM 27 BM-27 N-((4-cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

